molecular formula C11H14TN5O3 B605057 2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one CAS No. 138921-14-9

2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one

Cat. No.: B605057
CAS No.: 138921-14-9
M. Wt: 267.28
InChI Key: GWFOVSGRNGAGDL-WMTWEQRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one has been extensively studied for its antiviral properties. It has shown efficacy against:

    Herpesviruses: Inhibits viral DNA polymerase, preventing viral replication.

    Hepatitis B: Acts as a non-obligate chain terminator, blocking viral DNA synthesis.

    HIV/AIDS: Interferes with viral reverse transcription.

    Cytomegalovirus: Similar mechanism as with herpesviruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one involves multiple steps. One of the key steps is the formation of the cyclobutyl ring, which is achieved through a series of cyclization reactions. The compound is then further modified to introduce the amino and hydroxymethyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The compound exerts its antiviral effects by mimicking the natural nucleoside guanine. Once inside the infected cell, it is phosphorylated to its active triphosphate form. This active form then inhibits viral DNA polymerase by incorporating into the viral DNA and causing chain termination. Unlike traditional chain terminators, it induces a conformational change in the polymerase, blocking further DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one is unique due to its broad-spectrum antiviral activity and its ability to act as a non-obligate chain terminator. This property allows it to inhibit viral replication more effectively compared to traditional chain terminators .

Properties

CAS No.

138921-14-9

Molecular Formula

C11H14TN5O3

Molecular Weight

267.28

IUPAC Name

2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/i4T

InChI Key

GWFOVSGRNGAGDL-WMTWEQRYSA-N

SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 69992;  A-69992;  A69992;  Abbott 69992;  A 75962;  A-75962;  A75962;  A 75179;  A75179;  A-75179; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one
Reactant of Route 2
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one
Reactant of Route 3
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one
Reactant of Route 4
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one
Reactant of Route 5
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one
Reactant of Route 6
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one

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